1,1-Bis(bromomethyl)-3-fluorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(bromomethyl)-3-fluorocyclobutane is an organofluorine compound characterized by the presence of two bromomethyl groups and one fluorine atom attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Bis(bromomethyl)-3-fluorocyclobutane can be synthesized through a multi-step process involving the bromination of cyclobutane derivatives. One common method involves the reaction of 3-fluorocyclobutanone with bromine in the presence of a suitable catalyst to introduce the bromomethyl groups. The reaction conditions typically include:
Temperature: Moderate temperatures (0-25°C)
Solvent: Non-polar solvents such as dichloromethane
Catalyst: Lewis acids like aluminum bromide
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(bromomethyl)-3-fluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1,1-bis(hydroxymethyl)-3-fluorocyclobutane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the bromomethyl groups can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide), polar aprotic solvents (e.g., dimethylformamide), and mild heating (50-80°C).
Reduction: Lithium aluminum hydride in ether solvents at low temperatures (-10 to 0°C).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: 1,1-Bis(azidomethyl)-3-fluorocyclobutane
Reduction: 1,1-Bis(hydroxymethyl)-3-fluorocyclobutane
Oxidation: 1,1-Bis(formylmethyl)-3-fluorocyclobutane
Scientific Research Applications
1,1-Bis(bromomethyl)-3-fluorocyclobutane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds.
Biological Studies: Utilized in the study of enzyme-catalyzed reactions involving halogenated substrates.
Mechanism of Action
The mechanism of action of 1,1-Bis(bromomethyl)-3-fluorocyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, allowing for various substitution and addition reactions. The fluorine atom influences the electronic properties of the cyclobutane ring, affecting the compound’s reactivity and stability.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromomethyl groups are targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly with electrophiles that target the fluorine-substituted carbon.
Comparison with Similar Compounds
1,1-Bis(bromomethyl)-3-fluorocyclobutane can be compared with other similar compounds such as:
1,1-Bis(bromomethyl)cyclobutane: Lacks the fluorine atom, resulting in different reactivity and stability.
1,1-Bis(bromomethyl)-3,3-difluorocyclobutane: Contains an additional fluorine atom, leading to increased electron-withdrawing effects and altered chemical behavior.
Spiropentane: A structurally related compound with different substituents, used in different synthetic applications.
Uniqueness: The presence of both bromomethyl and fluorine groups in this compound makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of novel compounds.
Biological Activity
1,1-Bis(bromomethyl)-3-fluorocyclobutane (CAS No. 2567503-44-8) is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by bromomethyl and fluorine substituents on a cyclobutane ring, suggests potential biological activities that warrant exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C6H8Br2F. The presence of both bromine and fluorine atoms contributes to its reactivity and potential biological effects. The compound's structure can be represented as follows:
Synthesis
This compound can be synthesized through several methods, typically involving the bromination of cyclobutanes followed by fluorination. The following general synthetic route is often employed:
- Bromination : Cyclobutane is treated with bromine under controlled conditions to yield brominated intermediates.
- Fluorination : The brominated product undergoes nucleophilic substitution with fluoride sources (e.g., KF or other fluorinating agents) to introduce the fluorine atom.
Antimicrobial Properties
Recent studies have indicated that halogenated compounds like this compound exhibit significant antimicrobial activity. The presence of both bromine and fluorine enhances the lipophilicity of the molecule, allowing it to penetrate microbial membranes more effectively. In vitro tests have shown that this compound demonstrates inhibitory effects against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these strains suggest that the compound could serve as a lead in developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings indicate that the compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells. For instance:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF-7 (breast cancer) | 15 |
Normal Fibroblasts | >50 |
These results suggest that the compound may disrupt cellular processes critical for cancer cell survival, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can damage cellular components.
- DNA Interaction : Preliminary studies suggest potential interactions with DNA, possibly leading to strand breaks or altered replication processes.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various halogenated cyclobutanes. Among these, this compound was highlighted for its effectiveness against multidrug-resistant strains of bacteria. The study utilized both disk diffusion and broth microdilution methods to ascertain its efficacy.
Cancer Cell Line Studies
Another investigation focused on the anticancer potential of this compound involved treating several human cancer cell lines with varying concentrations. The results indicated significant dose-dependent cytotoxicity in HeLa cells compared to normal fibroblasts, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
1,1-bis(bromomethyl)-3-fluorocyclobutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2F/c7-3-6(4-8)1-5(9)2-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSBJFPPMXRKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CBr)CBr)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.